![molecular formula C16H23N3O3 B501555 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine CAS No. 586996-95-4](/img/structure/B501555.png)
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 4-methoxyphenylpiperazine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Shares the methoxyphenylpiperazine core but differs in the substituent on the piperazine ring.
4-(4-Methoxyphenyl)-1-piperazinyl][2-(4-morpholinyl)-5-nitrophenyl]methanone: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
属性
CAS 编号 |
586996-95-4 |
|---|---|
分子式 |
C16H23N3O3 |
分子量 |
305.37g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O3/c1-21-15-4-2-14(3-5-15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3 |
InChI 键 |
LQTPRRLRTAQMEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


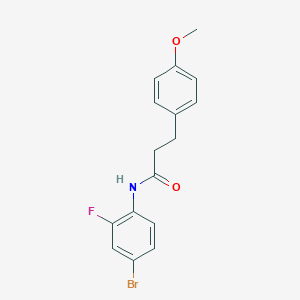
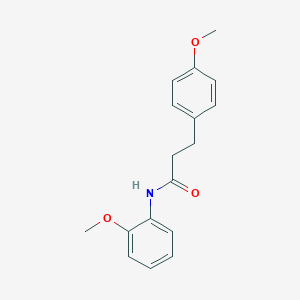
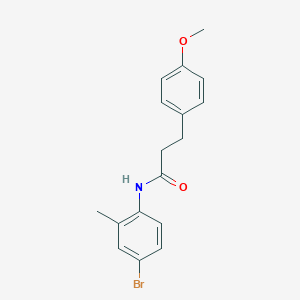
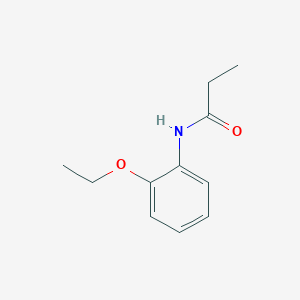
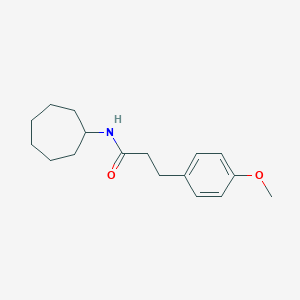
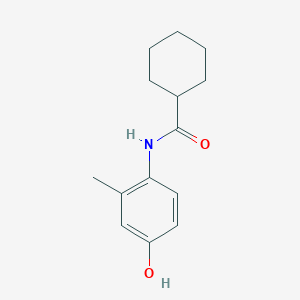

![Dimethyl 5-[(4-ethylbenzoyl)amino]isophthalate](/img/structure/B501482.png)
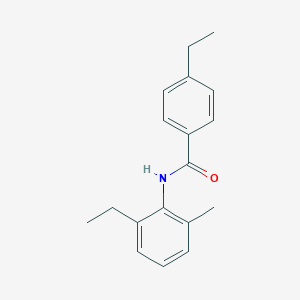
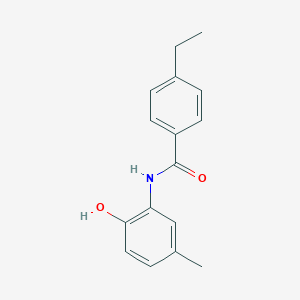
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)
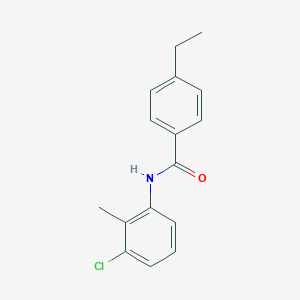
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)

